

Application Notes and Protocols for Sulfo-Cy3 Amine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B12302683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy3 amine**, a water-soluble and amine-reactive fluorescent dye, for super-resolution microscopy. The protocols focus on Stochastic Optical Reconstruction Microscopy (STORM), a powerful technique for achieving nanoscale resolution imaging.

Introduction to Sulfo-Cy3 Amine

Sulfo-Cy3 amine is a derivative of the well-established Cy3 dye, modified with sulfonate groups to enhance its water solubility.^{[1][2]} This property is highly advantageous for bioconjugation in aqueous environments, minimizing aggregation and ensuring efficient labeling of proteins, antibodies, and other biomolecules.^{[3][4]} Its primary amine group allows for straightforward covalent attachment to molecules containing reactive carboxylic acid or N-hydroxysuccinimide (NHS) ester groups.^[5] With its bright fluorescence and photostability, Sulfo-Cy3 and its derivatives are valuable tools for advanced imaging techniques.^{[2][6][7]}

Key Features and Applications:

- High Water Solubility: The presence of sulfonate groups prevents aggregation and ensures reliable labeling in aqueous buffers.^{[1][3]}
- Amine-Reactivity: Readily conjugates with NHS esters and other carboxylate-activated molecules.^[5]

- Bright and Photostable: Exhibits strong fluorescence and good photostability, crucial for the demanding illumination conditions of super-resolution microscopy.[2][6]
- Super-Resolution Imaging: Particularly well-suited for STORM, often used as an "activator" fluorophore in a dye pair with a "reporter" dye like Alexa Fluor 647 or Cy5.[8][9][10]
- Versatile Labeling: Can be used to label a wide range of biomolecules, including antibodies and proteins for immunofluorescence applications.[11]

Quantitative Data

Photophysical Properties of Sulfo-Cy3

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{ex})	~548-555 nm	[2][12]
Maximum Emission Wavelength (λ_{em})	~563-572 nm	[2][12]
Molar Extinction Coefficient (ϵ)	$\sim 150,000 - 162,000 \text{ M}^{-1}\text{cm}^{-1}$	[2][12]
Fluorescence Quantum Yield (Φ)	~0.1	[2][4]

Performance in Super-Resolution Microscopy (STORM)

Parameter	Typical Value	Reference(s)
Achievable Lateral Resolution	20-30 nm	[13]
Role in STORM	Activator Dye (in a pair)	[8][10]
Common Reporter Dye Pair	Alexa Fluor 647 / Cy5	[8][9]
Recommended Laser Line for Activation	532 nm or 561 nm	[9][10]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy3 NHS Ester to Antibodies

This protocol details the labeling of antibodies with an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3. The NHS ester reacts with primary amines on the antibody, primarily on lysine residues, to form a stable amide bond.[9][14]

Materials:

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Sulfo-Cy3 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.5-9.5
- Purification column (e.g., Sephadex G-25)
- Reaction tubes
- Pipettes

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in a carbonate-bicarbonate buffer to a final concentration of 2-10 mg/mL for optimal labeling.[10] The pH of the solution should be adjusted to 8.5-9.5 using 1 M sodium bicarbonate.[10] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions, which will compete with the labeling reaction.[10]
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]
- Perform the Labeling Reaction:

- Add the reactive dye solution to the antibody solution at a molar ratio of dye to antibody between 5:1 and 20:1.^[8] The optimal ratio should be determined empirically for each antibody.
- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.^[15]
- Purify the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).
 - Collect the fractions containing the labeled antibody. The concentration of the labeled antibody and the degree of labeling can be determined spectrophotometrically.
- Storage:
 - Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.^[8]

Protocol 2: Sample Preparation for STORM Imaging of Intracellular Targets

This protocol outlines the steps for preparing fixed cells labeled with Sulfo-Cy3 conjugates for STORM imaging.

Materials:

- Cells grown on glass-bottom dishes or coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

- Primary antibody (unlabeled)
- Sulfo-Cy3 labeled secondary antibody (from Protocol 1)
- STORM Imaging Buffer

Procedure:

- Cell Fixation:
 - Wash the cells three times with pre-warmed PBS.
 - Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[[16](#)]
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[[16](#)]
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells in Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Labeling:
 - Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature.
 - Wash the cells three times with a wash buffer (e.g., 0.2% BSA and 0.05% Triton X-100 in PBS).
 - Dilute the Sulfo-Cy3 labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
 - Wash the cells extensively with the wash buffer to remove unbound secondary antibodies.

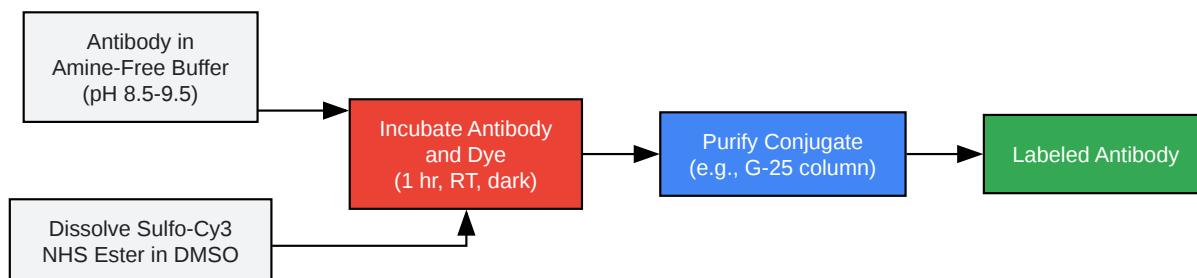
- Preparation for Imaging:
 - The sample is now ready for imaging in a suitable STORM imaging buffer.

Protocol 3: Preparation of a GLOX-based STORM Imaging Buffer

A critical component for successful STORM is the imaging buffer, which facilitates the photoswitching of the fluorophores. A common formulation is a glucose oxidase/catalase (GLOX) based buffer with a reducing agent like cysteamine (MEA).

Materials:

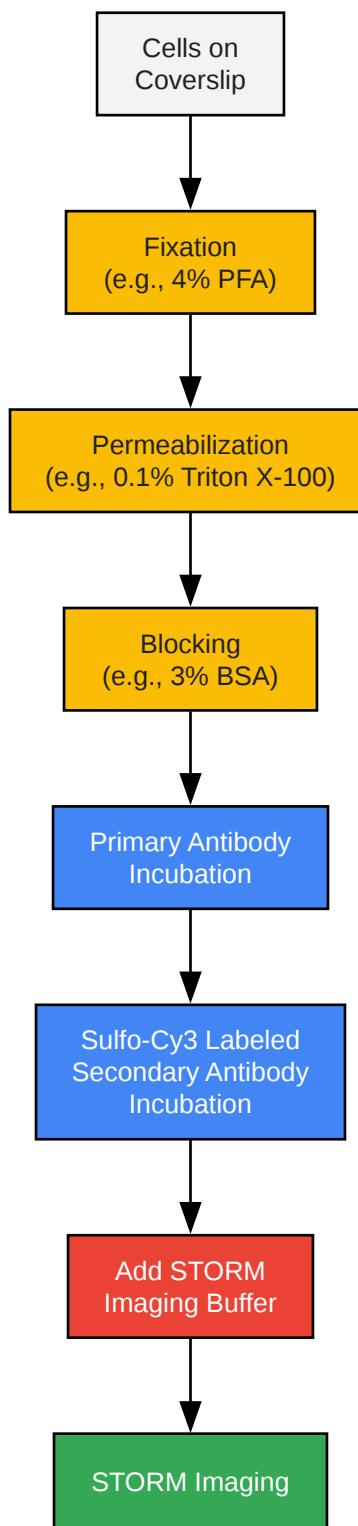
- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
- Glucose Oxidase
- Catalase
- 1 M Cysteamine (MEA) stock solution


Procedure:

- Prepare GLOX Solution (prepare fresh, stable for up to 2 weeks at 4°C):
 - Dissolve 14 mg of Glucose Oxidase and 50 µL of Catalase (17 mg/mL) in 200 µL of Buffer A.
- Prepare STORM Imaging Buffer (prepare fresh before each imaging session):
 - To 620 µL of Buffer B, add 7 µL of the GLOX solution and 70 µL of 1 M MEA stock solution.[1]
 - Mix gently by vortexing.
- Imaging:

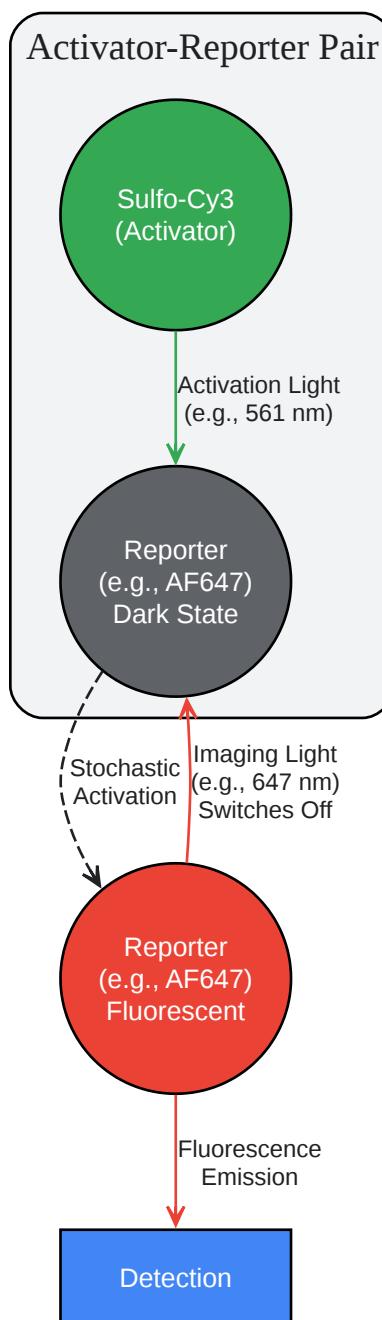
- Replace the buffer on the sample with the freshly prepared STORM imaging buffer immediately before imaging.

Visualizations


Antibody Conjugation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for conjugating Sulfo-Cy3 NHS ester to an antibody.


STORM Sample Preparation and Imaging Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for preparing and imaging fixed cells using STORM.

Sulfo-Cy3 in Activator-Reporter Pair STORM

[Click to download full resolution via product page](#)

Caption: Role of Sulfo-Cy3 as an activator in STORM microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mvi-inc.com [mvi-inc.com]
- 2. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]
- 3. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 4. px-12.com [px-12.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Molecule Super-Resolution Imaging | Nikon's MicroscopyU [microscopyu.com]
- 11. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Superresolution Imaging of Intracellular Dynamics [bme240.eng.uci.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy3 Amine in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12302683#how-to-use-sulfo-cy3-amine-in-super-resolution-microscopy\]](https://www.benchchem.com/product/b12302683#how-to-use-sulfo-cy3-amine-in-super-resolution-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com